N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide
Description
N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide is a sulfonamide derivative featuring a benzooxazepine core, a seven-membered heterocyclic ring system containing oxygen and nitrogen. The compound’s structure includes an isobutyl group at position 5, two methyl groups at position 3, and a phenylmethanesulfonamide moiety at position 6.
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-1-phenylmethanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4S/c1-16(2)13-24-19-11-10-18(12-20(19)28-15-22(3,4)21(24)25)23-29(26,27)14-17-8-6-5-7-9-17/h5-12,16,23H,13-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIOZKMGMQSHHQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The lumping strategy, as described in climate modeling studies, provides a framework for comparing compounds with analogous functional groups or scaffolds . Below, the compound is evaluated against three classes of structurally related molecules:
Benzooxazepine Derivatives
Compounds sharing the benzooxazepine core but differing in substituents exhibit variations in physicochemical and biological properties. For example:
<sup>a</sup>LogP values predicted using fragment-based methods.
Key observations:
- Isobutyl vs.
- Sulfonamide vs. acetamide : The sulfonamide group at position 8 improves hydrogen-bonding capacity, which may enhance binding affinity to charged enzymatic pockets.
Sulfonamide-Containing Heterocycles
Sulfonamides are prevalent in drugs like celecoxib (COX-2 inhibitor) and hydrochlorothiazide (diuretic). Compared to simpler sulfonamides, the benzooxazepine scaffold in the target compound adds conformational rigidity, which may reduce metabolic degradation but increase synthetic complexity .
Research Findings and Mechanistic Insights
While direct pharmacological data for the compound are unavailable, insights can be extrapolated from analogous systems:
Q & A
Q. How can researchers ensure reproducibility of synthetic protocols across laboratories?
- Methodological Answer : Document critical parameters (e.g., solvent purity, temperature ramping rates) using standardized templates. Share raw NMR and HPLC data via open-access platforms for peer validation .
Tables for Key Properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
